

# Molecular formula and weight of Timepidium bromide

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## Compound of Interest

Compound Name: *Timepidium Bromide*

Cat. No.: *B1662725*

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## Timepidium Bromide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Timepidium bromide** is a peripherally acting anticholinergic agent utilized in the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders. Its mechanism of action centers on the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle contractions and glandular secretions in the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **Timepidium bromide**, including its chemical characteristics, mechanism of action, and relevant experimental methodologies.

### Chemical and Physical Properties

**Timepidium bromide** is a quaternary ammonium compound. This structural feature is critical to its pharmacological profile, as the permanent positive charge on the nitrogen atom restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.<sup>[1][2]</sup> The key chemical and physical data for **Timepidium bromide** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C17H22BrNOS2	[1][3][4]
Molecular Weight	400.40 g/mol	[3][4]
IUPAC Name	3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide	[1]
CAS Number	35035-05-3	[1][4]
Appearance	Colorless crystals	[4]
Melting Point	198-200 °C	[4]
Solubility	Soluble in acetone/ether	[4]

A hydrated form of **Timepidium bromide** also exists with the following properties:

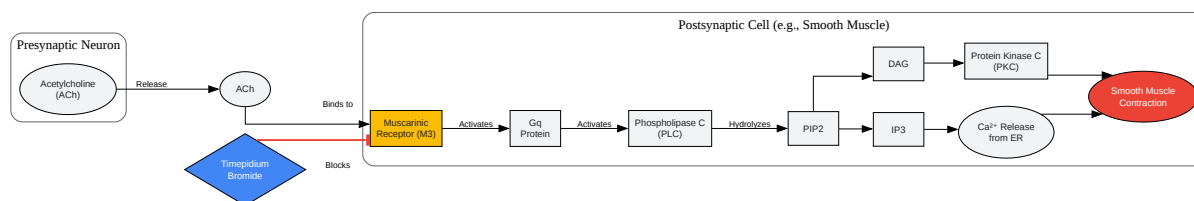
Property	Value	Source(s)
Molecular Formula	C17H24BrNO2S2	[5]
Molecular Weight	418.4 g/mol	[5]

## Mechanism of Action and Signaling Pathway

**Timepidium bromide** functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the parasympathetic nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to mAChRs on various effector organs, including the smooth muscle of the gastrointestinal tract and secretory glands. This binding initiates a signaling cascade that leads to physiological responses such as muscle contraction and acid secretion.

**Timepidium bromide** competes with ACh for the same binding sites on mAChRs, thereby inhibiting the initiation of this signaling cascade. The antagonism of M3 muscarinic receptors, which are predominantly found on smooth muscle cells and glandular tissue, is of particular importance for its therapeutic effects.

The signaling pathway inhibited by **Timepidium bromide** is depicted below:



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### Mechanism of Action of **Timepidium Bromide**.

## Experimental Protocols

The pharmacological activity of **Timepidium bromide** can be assessed through various in vitro and in vivo experimental models. The following protocols are representative of the methodologies used to characterize its anticholinergic properties.

### In Vitro Assessment of Smooth Muscle Contraction

This protocol describes a method to evaluate the inhibitory effect of **Timepidium bromide** on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

Objective: To determine the potency of **Timepidium bromide** in antagonizing acetylcholine-induced contractions of isolated guinea pig ileum.

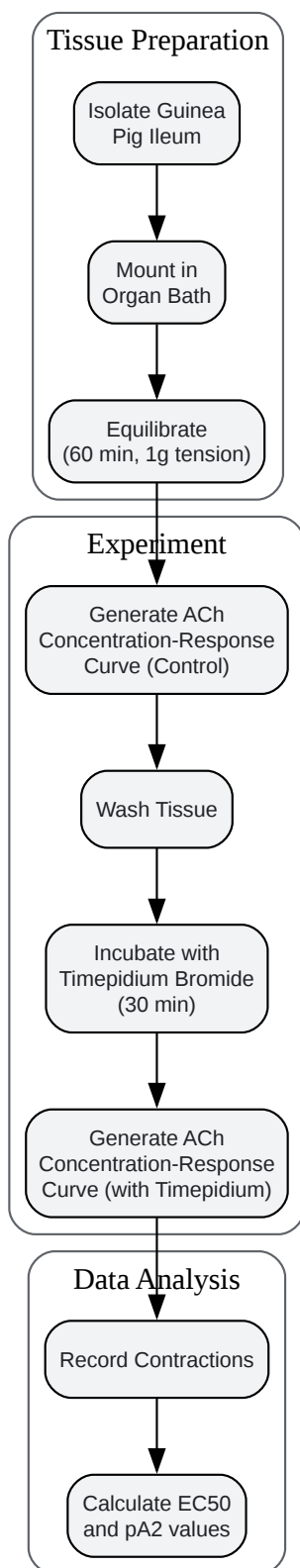
Materials:

- Guinea pig ileum
- Krebs-Henseleit buffer solution
- Acetylcholine chloride

- **Timepidium bromide**
- Organ bath with an isometric force transducer
- Data acquisition system

Procedure:

- A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram.
- Cumulative concentration-response curves to acetylcholine are generated by adding increasing concentrations of acetylcholine to the organ bath.
- The tissue is then washed and incubated with a known concentration of **Timepidium bromide** for 30 minutes.
- A second cumulative concentration-response curve to acetylcholine is generated in the presence of **Timepidium bromide**.
- The contractile responses are recorded using an isometric force transducer, and the data are analyzed to determine the EC<sub>50</sub> values for acetylcholine in the absence and presence of **Timepidium bromide**.
- The pA<sub>2</sub> value can be calculated to quantify the antagonist potency of **Timepidium bromide**.



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Workflow for In Vitro Smooth Muscle Contraction Assay.

## In Vivo Assessment of Gastric Acid Secretion

This protocol outlines a method to assess the inhibitory effect of **Timepidium bromide** on gastric acid secretion in an anesthetized rat model.

Objective: To evaluate the effect of **Timepidium bromide** on basal and stimulated gastric acid secretion.

Materials:

- Male Wistar rats (200-250 g)
- Urethane (anesthetic)
- Saline solution
- Histamine or Bethanechol (stimulants)
- **Timepidium bromide**
- Surgical instruments
- Gastric perfusion pump
- pH meter and titrator

Procedure:

- Rats are anesthetized with urethane.
- A tracheotomy is performed to ensure a clear airway.
- The stomach is exposed via a midline incision, and cannulas are inserted into the esophagus and pylorus for gastric perfusion.
- The stomach is perfused with saline at a constant rate.
- After a stabilization period, the gastric effluent is collected at regular intervals (e.g., 15 minutes) to measure basal acid output.

- A stimulant (e.g., histamine or bethanechol) is administered intravenously to induce gastric acid secretion.
- Once a stable stimulated secretion is achieved, **Timepidium bromide** is administered intravenously.
- Gastric effluent continues to be collected, and the acid concentration is determined by titration with NaOH to a pH of 7.0.
- The total acid output is calculated and compared between the control (stimulated) and treatment (stimulated + **Timepidium bromide**) periods.

## Conclusion

**Timepidium bromide** is a peripherally acting muscarinic antagonist with established efficacy in the management of gastrointestinal spasmodic conditions. Its chemical properties, particularly its quaternary ammonium structure, confer a favorable safety profile by limiting its central nervous system penetration. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and characterization of **Timepidium bromide** and other novel anticholinergic agents. Further research into its receptor subtype selectivity and potential modulatory effects on other signaling pathways will continue to refine our understanding of its therapeutic utility.

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